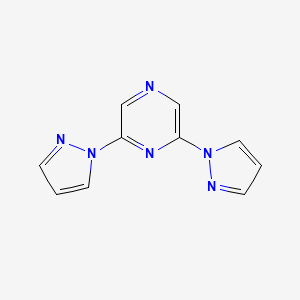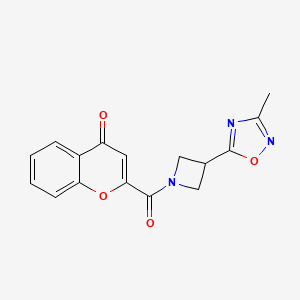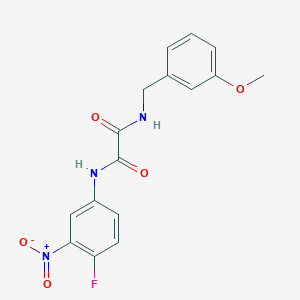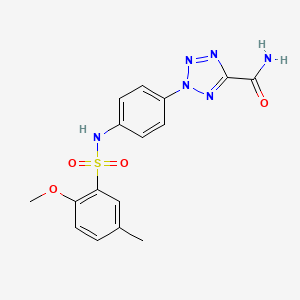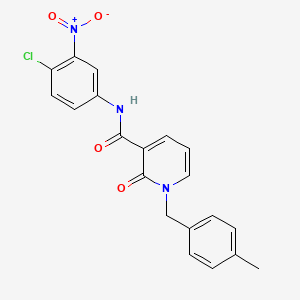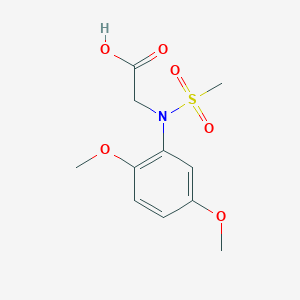
N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine, commonly known as DMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMG belongs to the family of amino acids and is a derivative of glycine. It is synthesized through a multi-step process and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Osmoprotectant Molecules
Research on osmoprotectant molecules, such as glycine betaine, demonstrates the importance of certain functional groups for osmoprotective activity. Glycine betaine acts as an effective osmoprotectant by helping bacteria like Escherichia coli grow in hypertonic conditions. This study highlights the role of molecular structures similar to glycine betaine in cellular protection against osmotic stress, suggesting a potential area of application for structurally similar compounds like "N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine" in microbiology and agricultural biotechnology (Chambers et al., 1987).
Methylation Processes in Betaine Synthesis
The study on the synthesis of betaine from glycine through methylation processes highlights the biochemical pathways involving glycine derivatives. The identification of N-methyltransferases that catalyze this synthesis in halotolerant organisms underscores the compound's potential role in studying stress responses and methylation pathways in extreme environments (Waditee et al., 2003).
Glycine Derivatives in Chemical Synthesis
The synthesis and structural analysis of compounds similar to "N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine," such as methyl-p-tolysulfonyl-glycine, provide insights into the chemical properties and potential applications of these molecules in materials science and drug development. Such studies focus on the synthesis methods, crystal structure, and molecular interactions, offering a foundation for developing new materials and pharmaceutical agents (Gong Qin-hua, 2002).
properties
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-17-8-4-5-10(18-2)9(6-8)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYHWPQMJXZERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2764214.png)
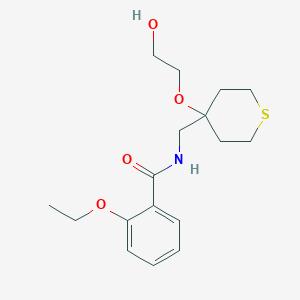
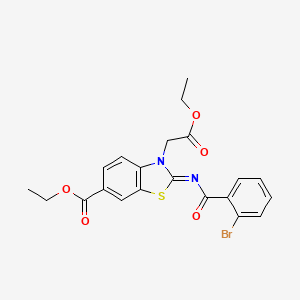
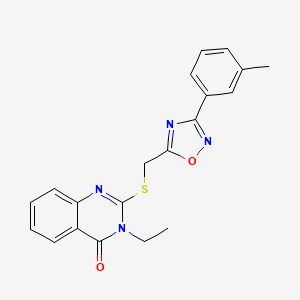
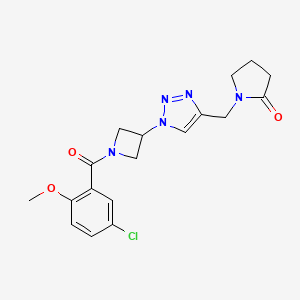
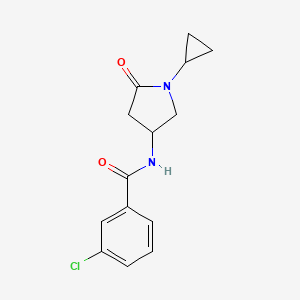
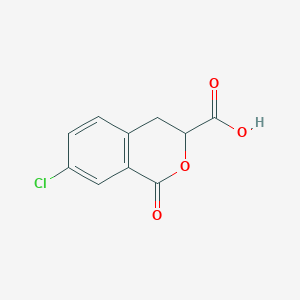
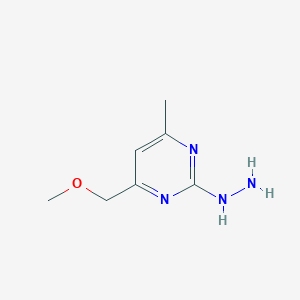
![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)
